Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14630105
InChI: InChI=1S/C16H18N4O/c21-16(14-4-3-6-17-12-14)20-10-8-19(9-11-20)13-15-5-1-2-7-18-15/h1-7,12H,8-11,13H2
SMILES:
Molecular Formula: C16H18N4O
Molecular Weight: 282.34 g/mol

Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC14630105

Molecular Formula: C16H18N4O

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
IUPAC Name pyridin-3-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C16H18N4O/c21-16(14-4-3-6-17-12-14)20-10-8-19(9-11-20)13-15-5-1-2-7-18-15/h1-7,12H,8-11,13H2
Standard InChI Key SNPDJDPFCGEZFH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is its systematic IUPAC name, reflecting the methanone bridge connecting a pyridin-3-yl group to a piperazine ring substituted with a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₆H₁₈N₄O, corresponding to a molecular weight of 282.34 g/mol . The compound is also cataloged under synonyms such as 1-(pyridine-3-carbonyl)-4-(pyridin-2-ylmethyl)piperazine and BU32668 in commercial databases .

Structural Characterization

The SMILES notation O=C(c1cccnc1)N1CCN(CC1)Cc1ccccn1 delineates its structure: a piperazine ring (N1CCNCC1) linked to a pyridin-3-yl carbonyl group (O=C(c1cccnc1)) and a pyridin-2-ylmethyl substituent (Cc1ccccn1) . Computational models predict a planar conformation for the pyridine rings, with the piperazine adopting a chair-like configuration to minimize steric strain .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₈N₄O
Molecular Weight282.34 g/mol
SMILESO=C(c1cccnc1)N1CCN(CC1)Cc1ccccn1
logP (Predicted)1.2–1.8 (Moderate lipophilicity)Estimated*
Hydrogen Bond Acceptors5

*Estimated using PubChem’s XLogP3 algorithm for analogous structures .

Synthesis and Characterization

Analytical Characterization

Standard techniques confirm structure and purity:

  • NMR Spectroscopy: ¹H-NMR would display signals for the pyridine protons (δ 7.1–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and carbonyl carbon (δ 165–170 ppm in ¹³C-NMR) .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 283.3 [M+H]⁺ .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s moderate logP (~1.5) and hydrogen-bonding capacity align with blood-brain barrier permeability criteria, making it a candidate for neuropsychiatric drug development . Piperazine scaffolds are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants, suggesting potential utility in modulating dopamine or serotonin receptors .

Antibacterial and Antifungal Agents

Piperazine derivatives exhibit broad-spectrum activity against drug-resistant bacteria and fungi. The pyridine substituents in this compound may chelate metal ions essential for microbial enzymes, a mechanism observed in fluconazole-like antifungals .

Future Research Directions

  • Synthetic Optimization: Explore greener catalysts (e.g., enzymatic acyltransferases) to improve yield .

  • Target Deconvolution: High-throughput screening against GPCR libraries and microbial proteomes.

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator